N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan moiety, a thiazolo-pyridazine framework, and an acetamide functional group. Its chemical formula is C18H18N4O2S, with a molecular weight of 358.43 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that derivatives of thiazolo-pyridazines exhibit significant cytotoxic effects against various cancer cell lines, including human leukemic and squamous carcinoma cells. The structure-activity relationship indicates that modifications in the thiazole and pyridazine units can enhance cytotoxic potency .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which can lead to cellular stress and death in cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibition of Pathogen Growth : Similar thiazolo-pyridazine derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were found to be comparable to standard antibiotics .
- Mechanisms : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Study 1: Anticancer Evaluation
A study conducted on a series of thiazolo-pyridazine derivatives, including the target compound, showed promising results in vitro. The derivatives were tested against several cancer cell lines, revealing IC50 values ranging from 5 to 20 µM, indicating strong anticancer activity compared to control groups .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 (Breast) | 10 |
Derivative B | HeLa (Cervical) | 15 |
Target Compound | A549 (Lung) | 12 |
Study 2: Antimicrobial Screening
In another study assessing the antimicrobial properties of related compounds, the target compound was evaluated alongside known antibiotics. It exhibited an MIC value of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Target Compound | S. aureus | 32 |
Control Antibiotic | Vancomycin | 16 |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-21-17-18(27-12)16(13-6-3-2-4-7-13)22-23(19(17)25)11-15(24)20-10-14-8-5-9-26-14/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHNZJSYESXCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.